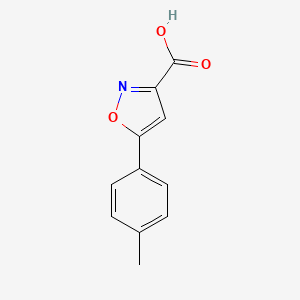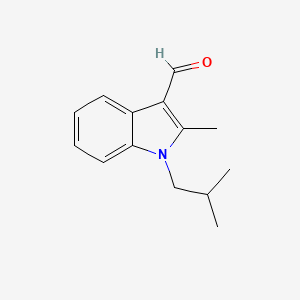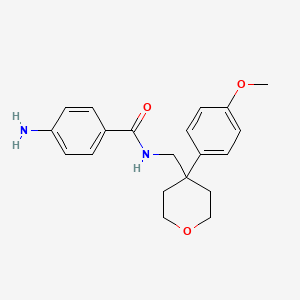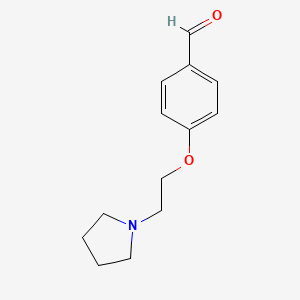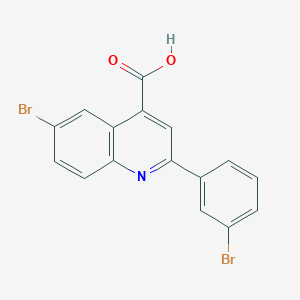
3-acetyl-1H-quinolin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-acetyl-1H-quinolin-2-one derivatives involves green, efficient, and rapid procedures. For instance, a method utilizing one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehyde and malononitrile in the presence of ammonium acetate in ethanol has been highlighted for its operational simplicity, mild reaction conditions, and minimal environmental impact (Lei, Ma, & Hu, 2011). Moreover, the use of tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, respectively, demonstrates the compound's adaptability in organic synthesis (Madhu et al., 2022).
Molecular Structure Analysis
The structural elucidation of 3-acetyl-1H-quinolin-2-one and its derivatives is critical for understanding their chemical behavior and potential applications. The confirmation of these structures is typically achieved through a combination of spectroscopic methods, including IR, 1H NMR, MS, and elemental analysis, ensuring the accurate identification of the synthesized compounds and their functional groups (Li & Gao, 2010).
Chemical Reactions and Properties
3-Acetyl-1H-quinolin-2-one undergoes various chemical reactions, showcasing its versatility. Palladium-catalyzed oxidative amidation reactions represent a method for synthesizing 3-amidated derivatives, illustrating the compound's reactivity and potential for creating a wide array of bioactive molecules (Yuan et al., 2019). Additionally, investigations into one-pot synthesis approaches have revealed variations in the Ugi reaction, further highlighting the compound's utility in efficient and diverse synthetic routes (Gordon et al., 2011).
Physical Properties Analysis
The physical properties of 3-acetyl-1H-quinolin-2-one derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in different fields. These properties can be tailored through the synthesis of specific derivatives, allowing for the optimization of the compound for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the roles that 3-acetyl-1H-quinolin-2-one and its derivatives can play in synthetic chemistry. For example, the compound's ability to act as a carbonyl and acid surrogate in organic synthesis underscores its utility in constructing complex molecular architectures (Madhu et al., 2022).
Aplicaciones Científicas De Investigación
-
Synthetic Organic and Medicinal Chemistry
- The chemistry of 3-acetyl-4-hydroxyquinolin-2 (1 H )-ones has attracted increased attention in both synthetic organic and medicinal chemistry .
- This family of compounds seems to be of considerable value, with numerous advancements in their use .
- They represent the key structure of several natural products with strong bioactivity profiles .
- These compounds have diverse pharmacological properties such as antimicrobial, orally active antagonists, antitubercular, anticancer, antimalarial, and cardiovascular agents .
- They have also been investigated to show selective glycine site antagonists related to many nervous system diseases including stroke, Parkinson disease, Alzheimer disease and dye-stuffs .
-
- Quinolin-2-one nucleus is a versatile heterocyclic molecule that has been put together with numerous pharmaceutical substances and is crucial in the creation of anticancer medications .
- In a study, various analogues of quinolin-2-one nucleus were designed, synthesized, and evaluated for their anticancer activity against MCF-7 cells (adenoma breast cancer cell line) .
- The designed compound IV-A1 showed least binding energy (− 9.5 kcal mol −1) against EGFR tyrosine kinase receptor .
- The compound IV-A1 was found to be most significant against MCF-7 cells with IC 50 value of 0.0870 µM mL −1, TGI of 0.0958 µM mL −1, GI 50 of 0.00499 µM mL −1, LC 50 of 1.670 µM mL −1 .
Safety And Hazards
Direcciones Futuras
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .
Propiedades
IUPAC Name |
3-acetyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDTCZARIEYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344745 | |
| Record name | 3-acetyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1H-quinolin-2-one | |
CAS RN |
50290-20-5 | |
| Record name | 3-acetyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



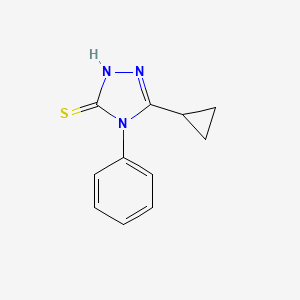
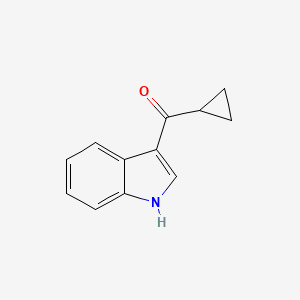


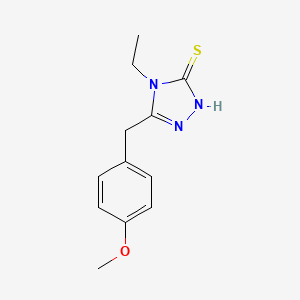
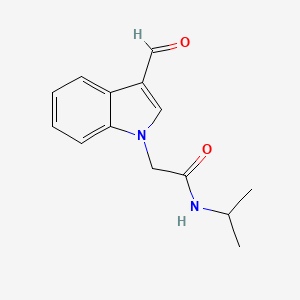
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
